methyl N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalaninate
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Overview
Description
METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorinated indole moiety, which enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE typically involves multiple steps, starting with the preparation of the indole core. The fluorinated indole can be synthesized through electrophilic substitution reactions, where fluorine is introduced into the indole ring. The next step involves the acylation of the indole with an appropriate acylating agent to form the acetamido group. Finally, the esterification of the resulting compound with methanol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines.
Scientific Research Applications
METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The fluorinated indole moiety enhances its binding affinity to biological receptors, leading to modulation of cellular pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[2-(1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE: Lacks the fluorine atom, resulting in different biological activity.
METHYL 2-[2-(5-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE: Fluorine is positioned differently, affecting its properties.
METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE: Chlorine substitution instead of fluorine, leading to distinct chemical behavior.
Uniqueness
The presence of the fluorine atom at the 6-position of the indole ring in METHYL 2-[2-(6-FLUORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE enhances its stability and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19FN2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H19FN2O3/c1-26-20(25)17(11-14-5-3-2-4-6-14)22-19(24)13-23-10-9-15-7-8-16(21)12-18(15)23/h2-10,12,17H,11,13H2,1H3,(H,22,24)/t17-/m0/s1 |
InChI Key |
TYHIPMDQGFWGDZ-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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